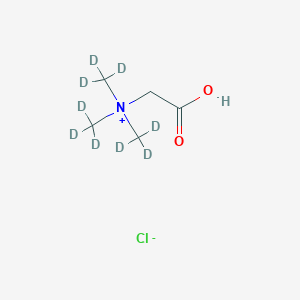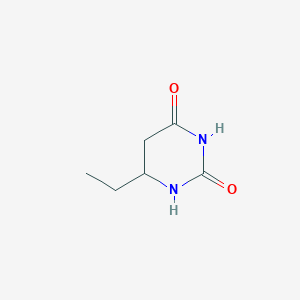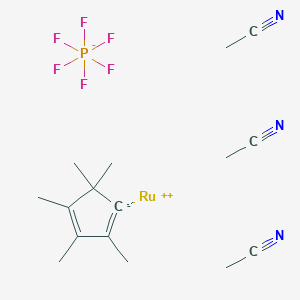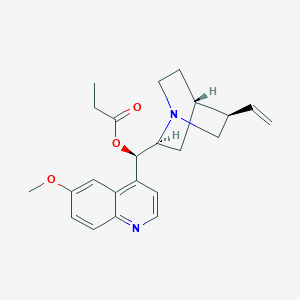![molecular formula C29H35N7O4S B12349794 4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNC 0640 is a potent human G-protein-coupled glucagon receptor negative allosteric modulator. It has an IC50 value of 69.2 nM . This compound is also known to act as a negative allosteric modulator of the glucagon-like peptide-1 receptor. NNC 0640 is primarily used in scientific research for its ability to modulate glucagon receptor activity, making it a valuable tool in the study of metabolic diseases such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC 0640 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a tetrazole ring and the coupling of various aromatic and aliphatic groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for NNC 0640 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NNC 0640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: NNC 0640 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .
Scientific Research Applications
NNC 0640 has several scientific research applications, including:
Chemistry: Used as a tool to study the modulation of glucagon receptors and their role in metabolic pathways.
Biology: Helps in understanding the biological mechanisms of glucagon receptor signaling and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating metabolic diseases such as diabetes by modulating glucagon receptor activity.
Industry: Utilized in the development of new drugs targeting glucagon receptors and related pathways.
Mechanism of Action
NNC 0640 exerts its effects by binding to the external surface of the transmembrane domain of the glucagon receptor. This binding inhibits the receptor’s activity, thereby modulating the signaling pathways associated with glucagon. The compound also acts on the glucagon-like peptide-1 receptor, inhibiting glucagon-like peptide-1-mediated cyclic adenosine monophosphate accumulation in vitro .
Comparison with Similar Compounds
Similar Compounds
NNC 92-1687: A selective glucagon receptor antagonist used to study type 2 diabetes.
Orforglipron: An orally available glucagon-like peptide-1 receptor agonist for the study of obesity and type 1 diabetes.
Tirzepatide: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness of NNC 0640
NNC 0640 is unique due to its dual action as a negative allosteric modulator of both the glucagon receptor and the glucagon-like peptide-1 receptor. This dual modulation makes it a valuable tool in studying the complex interactions between these receptors and their roles in metabolic diseases.
Properties
Molecular Formula |
C29H35N7O4S |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide |
InChI |
InChI=1S/C29H35N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21,28,32-35H,2-4,6-7,19H2,1H3,(H,30,38)(H,31,37) |
InChI Key |
QTFOVQNIASZIGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3NNNN3)C4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


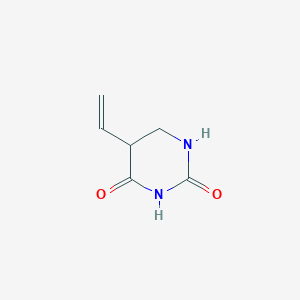

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
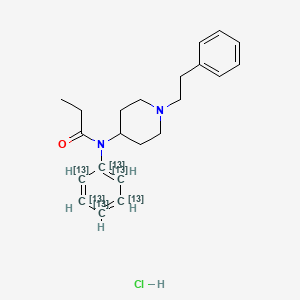
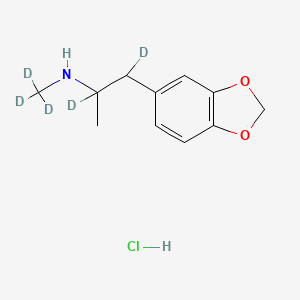
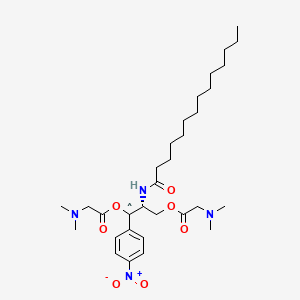

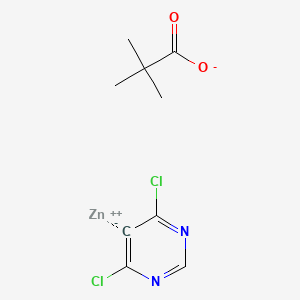

![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
